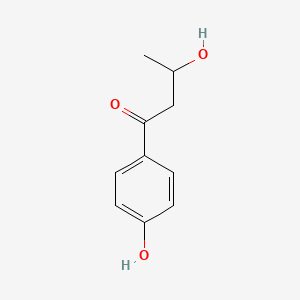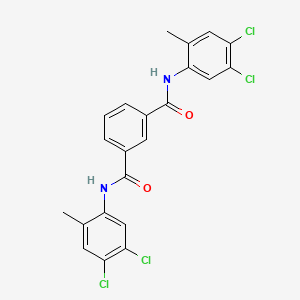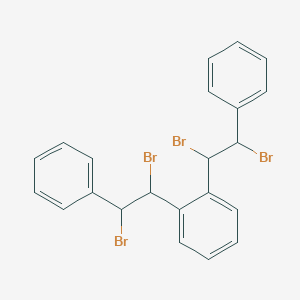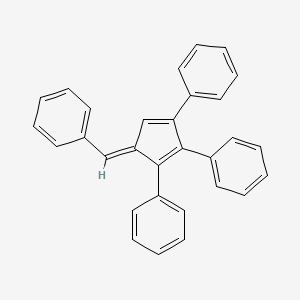
1,2-Dibromocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromocyclooctane: is an organic compound with the molecular formula C₈H₁₄Br₂ . It is a derivative of cyclooctane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction involves the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromine addition and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctene.
Reduction Reactions: The compound can be reduced to cyclooctane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 1,2-dihydroxycyclooctane, 1,2-dicyanocyclooctane, or 1,2-diaminocyclooctane.
Elimination: Cyclooctene.
Reduction: Cyclooctane.
Aplicaciones Científicas De Investigación
1,2-Dibromocyclooctane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other cyclooctane derivatives.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dibromocyclooctane involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the cyclooctane ring .
Comparación Con Compuestos Similares
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dibromocycloheptane: Similar in structure but with a seven-membered ring.
Comparison: 1,2-Dibromocyclooctane is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
29974-69-4 |
|---|---|
Fórmula molecular |
C8H14Br2 |
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
Clave InChI |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)




![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)


